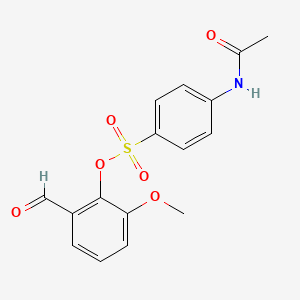

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate

Beschreibung

Historical Context and Development

The development of 2-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate traces its origins to advancements in sulfonate chemistry during the late 20th century. Early work on aromatic sulfonates focused on their role as stabilizing groups in drug molecules, particularly in sulfonamide antibiotics. The integration of formyl and methoxy groups into sulfonate frameworks gained traction in the 2000s, driven by the need for intermediates with tunable electronic properties for nucleophilic substitution reactions.

A pivotal breakthrough occurred with the adaptation of chlorosulfonation techniques, originally developed for simpler benzenesulfonates, to accommodate multifunctional substrates. For example, the synthesis of structurally analogous compounds like 5-formyl-2-methoxyphenyl 4-(acetylamino)benzenesulfonate demonstrated the feasibility of introducing electron-withdrawing and donating groups on adjacent aromatic rings. These efforts laid the groundwork for optimizing reaction conditions—such as solvent selection (e.g., dichloromethane, chloroform) and catalyst systems—to achieve high yields in the target compound’s synthesis.

Table 1: Comparative Analysis of Key Sulfonate Derivatives

Research Significance in Medicinal Chemistry

This compound’s significance stems from its dual role as a synthetic building block and a potential pharmacophore. The formyl group serves as a reactive handle for Schiff base formation, enabling conjugation with amine-containing biologics or fluorescent probes. Concurrently, the acetylamino-sulfonate moiety mimics structural motifs found in kinase inhibitors, where sulfonate groups often participate in hydrogen bonding with enzyme active sites.

Recent studies highlight its utility in synthesizing sulfonylurea analogs, a class of compounds known for hypoglycemic activity. For instance, derivatives of 4-(2-aminoethyl)benzenesulfonamide—synthesized via similar sulfonation strategies—have been incorporated into glimepiride and glipizide analogs. The methoxy group in 2-formyl-6-methoxyphenyl derivatives further modulates lipophilicity, potentially enhancing blood-brain barrier penetration in neurological drug candidates.

Current Research Trends and Interdisciplinary Applications

Contemporary research explores three primary domains:

- Catalytic Asymmetric Synthesis : Efforts to enantioselectively functionalize the formyl group using organocatalysts have gained momentum. For example, proline-derived catalysts induce chirality during nucleophilic additions, yielding intermediates for protease inhibitors.

- Photodynamic Therapy (PDT) : The compound’s aromatic system exhibits singlet oxygen ($$^1O_2$$) generation capabilities under irradiation, a mechanism critical in PDT. Studies drawing parallels to 5-formyl-2-methoxyphenyl derivatives demonstrate quantum yields comparable to established photosensitizers.

- Polymer Chemistry : Incorporation into sulfonated polyaromatic polymers enhances proton conductivity in fuel cell membranes. The methoxy group improves solubility during polymerization, addressing processing challenges in material science.

Emerging interdisciplinary applications include its use as a molecular scaffold in metal-organic frameworks (MOFs), where the sulfonate group coordinates with transition metals like zinc or copper. These MOFs show promise in gas storage and heterogeneous catalysis.

Mechanistic Insight :

The compound’s reactivity can be modeled using frontier molecular orbital theory. The formyl group’s LUMO ($$ \pi^*{C=O} $$) readily interacts with nucleophiles, while the sulfonate’s HOMO ($$ \sigma{S-O} $$) participates in electrophilic aromatic substitutions. This duality enables sequential functionalization, as shown in the reaction pathway below:

$$

\text{Ar-SO}3^- + \text{R-NH}2 \rightarrow \text{Ar-SO}2-NH-R + \text{H}2O \quad \text{(Amination)}

$$

Eigenschaften

IUPAC Name |

(2-formyl-6-methoxyphenyl) 4-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c1-11(19)17-13-6-8-14(9-7-13)24(20,21)23-16-12(10-18)4-3-5-15(16)22-2/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJOAAXBQIYZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formylation: Introduction of the formyl group (-CHO) to the aromatic ring.

Methoxylation: Introduction of the methoxy group (-OCH3) to the aromatic ring.

Acetylation: Introduction of the acetyl group (-COCH3) to the amino group.

Sulfonation: Introduction of the sulfonate group (-SO3H) to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Hydrolysis: The acetylamino group can be hydrolyzed to release the amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives.

Hydrolysis: Amine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and material science. This article presents a detailed examination of its applications, supported by data tables and case studies where applicable.

Molecular Formula

- Molecular Formula: C16H17N1O5S1

- Molecular Weight: 351.37 g/mol

Structural Characteristics

The compound features a methoxy group, an acetylamino group, and a sulfonate moiety, which contribute to its reactivity and potential biological activity.

Pharmaceutical Applications

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate has been explored for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, leading to therapeutic effects.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies on sulfonamide derivatives have shown that they can inhibit the activity of carbonic anhydrase, which is implicated in tumor growth .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, including polymers and dyes. The sulfonate group enhances solubility and stability, making it suitable for applications in coatings and electronic materials.

Data Table: Material Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Thermal Stability | Stable up to 200°C |

| UV Absorbance | λ_max = 350 nm |

Biological Studies

The compound may serve as a tool in biological research to study enzyme inhibition or protein interactions. Its ability to form stable complexes with proteins can be exploited for biochemical assays.

Example: Enzyme Inhibition Studies

Inhibition studies involving similar compounds have demonstrated significant activity against various enzymes, suggesting that 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate could exhibit similar properties.

Synthetic Route Overview

- Start with 2-methoxybenzaldehyde.

- React with an appropriate amine under acetylation conditions.

- Introduce the sulfonate group via sulfonation reactions using sulfur trioxide or chlorosulfonic acid.

Wirkmechanismus

The mechanism of action of 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl and acetylamino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| 2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate | 431928-26-6 | C₁₆H₁₅NO₆S | 349.36 | Formyl (2), Methoxy (6) | Reactive formyl group for synthesis |

| 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate | 432004-00-7 | C₁₆H₁₄INO₆S | 475.25 | Iodo (2), Formyl (4), Methoxy (6) | Heavy atom (I) for crystallography |

| 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate | 432021-39-1 | C₁₆H₁₅BrNO₆S | 440.99 | Bromo (2), Ethoxy (6), Formyl (4) | Bromine enhances electrophilicity |

| (2-Ethoxy-4-formylphenyl) 4-(acetylamino)benzenesulfonate | 432010-66-7 | C₁₇H₁₇NO₇S | 379.39 | Ethoxy (2), Formyl (4) | Ethoxy group improves lipophilicity |

Structural and Electronic Differences

- Substituent Effects: The formyl group in the target compound (position 2) offers a reactive site for nucleophilic addition, contrasting with analogs like the iodo- or bromo-substituted derivatives, where halogens act as leaving groups or heavy atoms for X-ray crystallography . Methoxy vs. Halogenated Derivatives: The iodo (CAS 432004-00-7) and bromo (CAS 432021-39-1) analogs exhibit higher molecular weights and distinct electronic profiles, which may influence their reactivity in cross-coupling reactions .

Crystallographic and Spectroscopic Analysis

- Crystallography: The iodinated analog (CAS 432004-00-7) is notable for its use in single-crystal X-ray studies, leveraging iodine’s high electron density for precise structural determination. SHELX programs are widely employed for refining such structures .

- 13C-NMR Data: While direct spectral data for the target compound is unavailable, analogs like 4-(acetylamino)benzenesulfonate derivatives show characteristic peaks for carbonyl (δ ~169 ppm) and aromatic carbons (δ ~120-145 ppm), as seen in related sulfonamides .

Biologische Aktivität

2-Formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a synthetic compound with potential biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate

- CAS Number : 431928-26-6

- Molecular Formula : C16H15NO6S

- Molar Mass : 349.36 g/mol

- Density : 1.387 g/cm³ (predicted)

- Boiling Point : 619.8 °C (predicted)

- pKa : 14.02 (predicted) .

Antimicrobial Activity

Recent studies indicate that derivatives of 2-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anticancer Potential

The compound's potential as an anticancer agent has garnered attention in recent research. It has been found to induce apoptosis in cancer cell lines, specifically by activating caspase pathways. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis in breast and colon cancer cells .

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, modulating signaling pathways essential for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of benzenesulfonates, including 2-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate, revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a significant decrease in cell proliferation after treatment with concentrations as low as 10 µM, supporting its potential use as an anticancer therapeutic agent .

Data Table: Biological Activities Overview

| Activity Type | Test Organism/Cell Line | Concentration | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Inhibition of growth |

| Antimicrobial | S. aureus | 64 µg/mL | Moderate inhibition |

| Anticancer | MCF-7 (breast cancer) | 10 µM | Decreased proliferation |

| Anticancer | HT29 (colon cancer) | 20 µM | Induced apoptosis |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, starting with the sulfonation of 4-(acetylamino)benzenesulfonic acid followed by esterification with 2-formyl-6-methoxyphenol. Critical steps include controlling reaction temperatures (e.g., 0–5°C for sulfonic acid activation) and using catalysts like HATU for coupling reactions . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, particularly the formyl (δ 9.8–10.2 ppm) and methoxy (δ 3.8–4.0 ppm) groups. HPLC-MS (C18 column, acetonitrile/water mobile phase) ensures purity (>95%), while FT-IR identifies functional groups (e.g., sulfonate S=O stretches at 1150–1250 cm⁻¹) .

Q. How does the compound’s solubility and stability impact experimental design?

- The benzenesulfonate group enhances aqueous solubility, but the formyl group may hydrolyze under basic conditions. Stability studies (pH 3–9, 25–37°C) are recommended. For biological assays, use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

Q. What are the primary biological targets hypothesized for this compound?

- The acetylamino and sulfonate groups suggest interactions with enzymes like tyrosine kinases or sulfotransferases. The formyl group may act as a covalent modifier, analogous to aldehyde dehydrogenase inhibitors .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and mechanism of action?

- Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like EGFR or COX-2. Key residues (e.g., Lys216 in EGFR) may form hydrogen bonds with the sulfonate group. Free energy calculations (MM-PBSA) quantify binding stability .

Q. What strategies resolve contradictions in activity data across different assay systems?

- Discrepancies in IC₅₀ values (e.g., cell-free vs. cellular assays) may arise from membrane permeability or metabolic instability. Use orthogonal assays:

- Surface plasmon resonance (SPR) for direct binding kinetics.

- Metabolic stability testing (hepatic microsomes) to assess degradation .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

- Systematic modifications:

- Replace the methoxy group with halogens (e.g., Cl) to improve lipophilicity.

- Substitute the formyl group with bioisosteres (e.g., ketones) to reduce reactivity.

- Evaluate SAR using parallel synthesis and high-throughput screening .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS. Monitor hepatic enzymes (ALT/AST) and renal clearance for toxicity. Tissue-specific activity can be validated using xenograft models (e.g., HT-29 colon cancer) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.